molecular formula C13H11ClOS B6381388 2-Chloro-5-(4-methylthiophenyl)phenol, 95% CAS No. 1261956-55-1

2-Chloro-5-(4-methylthiophenyl)phenol, 95%

Cat. No. B6381388
CAS RN: 1261956-55-1
M. Wt: 250.74 g/mol
InChI Key: QINMGRJINGVIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-methylthiophenyl)phenol, 95% (2C5MTP) is an organic compound with a wide range of applications in scientific research. It is a colorless solid, with a melting point of 98-100 °C and a boiling point of 310 °C. It has a molecular weight of 206.6 g/mol and a molecular formula of C8H7ClOS. 2C5MTP is commonly used in the synthesis of other compounds, such as thiophene derivatives, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

2-Chloro-5-(4-methylthiophenyl)phenol, 95% has a variety of applications in scientific research. It is used as a starting material in the synthesis of thiophene derivatives, which are useful in the development of pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in the production of other compounds. Additionally, it is used in the study of its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methylthiophenyl)phenol, 95% is not fully understood. However, it is believed to act as a proton acceptor, which facilitates the transfer of protons from one molecule to another. It is also believed to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
2-Chloro-5-(4-methylthiophenyl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, suggesting potential anti-cancer properties. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to reduce the levels of cholesterol and triglycerides in the blood, suggesting potential benefits for cardiovascular health.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-methylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 98-100 °C and a boiling point of 310 °C. It is also relatively inexpensive and easy to obtain. However, it is important to note that it can be toxic if handled improperly, and should be used with caution.

Future Directions

In the future, 2-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used in the development of new pharmaceuticals and other compounds. Additionally, further research could be conducted to explore its potential anti-inflammatory and antioxidant properties. Furthermore, it could be studied for its potential benefits for cardiovascular health, as well as its potential use in the treatment of cancer. Finally, its mechanism of action could be further studied in order to gain a better understanding of its effects.

Synthesis Methods

2-Chloro-5-(4-methylthiophenyl)phenol, 95% can be synthesized through a two-step reaction process. The first step involves the reaction of 4-methylthiophenol with chlorosulfonic acid, which yields 2-chloro-5-(4-methylthiophenyl)phenol. The second step involves the reaction of the chlorinated phenol with sodium hydroxide, which yields the desired 2-Chloro-5-(4-methylthiophenyl)phenol, 95%. The reaction is typically conducted in an aqueous medium at a temperature of 80°C.

properties

IUPAC Name

2-chloro-5-(4-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINMGRJINGVIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-methylthiophenyl)phenol

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